2-Phenyl-5-fluoro-1H-benzimidazole
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Overview
Description
2-Phenyl-5-fluoro-1H-benzimidazole is a heterocyclic aromatic organic compound It is a derivative of benzimidazole, where the hydrogen atom at the 5-position is replaced by a fluorine atom and the hydrogen atom at the 2-position is replaced by a phenyl group
Mechanism of Action
Target of Action
Benzimidazole and indole derivatives have been found to bind with high affinity to multiple receptors . This makes them useful in developing new derivatives with various biological activities.
Mode of Action
The mode of action of benzimidazole and indole derivatives can vary widely depending on the specific compound and its targets. Some derivatives have been reported to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Phenyl-5-fluoro-1H-benzimidazole are influenced by its structure, which is similar to naturally occurring nucleotides. This allows it to interact easily with biopolymers in the living system . The presence of a methyl group at the 5-position on the benzimidazole scaffold and the presence of electron-donating groups can significantly increase its biochemical activity .
Cellular Effects
This compound has been shown to have significant anticancer activity on human lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cell lines . The compound’s ability to inhibit these cells suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Its structural similarity to nucleotides suggests that it may bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-5-fluoro-1H-benzimidazole typically involves the condensation of o-phenylenediamine with substituted carboxylic acids or their derivatives. One common method is the thermal condensation of o-phenylenediamine with 2-fluorobenzoic acid under acidic conditions . Another approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify optimal reaction conditions that maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Phenyl-5-fluoro-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups at the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products: The major products formed from these reactions include various substituted benzimidazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-Phenyl-5-fluoro-1H-benzimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor.
Medicine: It has shown promise in the development of anticancer and antimicrobial agents.
Industry: The compound is used in the development of dyes and pigments due to its stable aromatic structure.
Comparison with Similar Compounds
2-Phenylbenzimidazole: Lacks the fluorine atom at the 5-position.
5-Fluoro-1H-benzimidazole: Lacks the phenyl group at the 2-position.
2-(4-Fluorophenyl)-1H-benzimidazole: Has a fluorine atom on the phenyl group instead of the benzimidazole ring.
Uniqueness: 2-Phenyl-5-fluoro-1H-benzimidazole is unique due to the presence of both the phenyl group and the fluorine atom, which confer distinct chemical properties and biological activities. The fluorine atom enhances the compound’s metabolic stability and binding affinity to biological targets, making it a valuable scaffold in drug design .
Properties
IUPAC Name |
6-fluoro-2-phenyl-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2/c14-10-6-7-11-12(8-10)16-13(15-11)9-4-2-1-3-5-9/h1-8H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMLKTNQQJGTCPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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